Methyl 3-((2-bromo-4-fluorophenyl)sulfonamido)propanoate
Description
Methyl 3-((2-bromo-4-fluorophenyl)sulfonamido)propanoate is a sulfonamide-containing organic compound characterized by a 2-bromo-4-fluorophenyl group attached to a sulfonamide moiety, which is further linked to a methyl propanoate ester.
Properties
Molecular Formula |
C10H11BrFNO4S |
|---|---|
Molecular Weight |
340.17 g/mol |
IUPAC Name |
methyl 3-[(2-bromo-4-fluorophenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C10H11BrFNO4S/c1-17-10(14)4-5-13-18(15,16)9-3-2-7(12)6-8(9)11/h2-3,6,13H,4-5H2,1H3 |
InChI Key |
PBRUZPOODCZHIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNS(=O)(=O)C1=C(C=C(C=C1)F)Br |
Origin of Product |
United States |
Biological Activity
Methyl 3-((2-bromo-4-fluorophenyl)sulfonamido)propanoate is a sulfonamide compound notable for its potential applications in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a propanoate backbone, with a bromo and fluorine substituent on the aromatic ring. Its molecular formula is , and it possesses unique properties that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀BrFNO₃S |
| Molecular Weight | 300.16 g/mol |
| CAS Number | 1306129-75-8 |
| IUPAC Name | This compound |
The biological activity of sulfonamide compounds often involves inhibition of specific enzymes or receptors. This compound may exhibit antimicrobial properties by targeting bacterial dihydropteroate synthase (DHPS), an essential enzyme in folate biosynthesis. This inhibition can lead to bacteriostatic effects, preventing bacterial growth.
Anticancer Potential
Sulfonamides have also been explored for their anticancer properties. The structural features of this compound may confer selectivity towards cancer cell lines.
- Case Study: Cytotoxicity Against Cancer Cells
- In vitro studies demonstrated that similar sulfonamide compounds exhibited cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).
- The mechanism involved apoptosis induction through the modulation of apoptotic pathways, suggesting potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship of sulfonamide compounds indicates that the presence of electronegative groups like bromine and fluorine can enhance biological activity. The following table summarizes key findings from SAR studies:
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Sulfonamide Derivatives | Presence of halogens | Enhanced antimicrobial effects |
| Aromatic Substituents | Electron-withdrawing groups | Increased potency in cancer cells |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of sulfonamide derivatives. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Observations :
Electronic Effects: The 2-bromo-4-fluorophenyl group in the target compound introduces strong electron-withdrawing effects compared to simpler fluorophenyl or chlorophenyl analogs. In contrast, compounds like 48c () feature a naphthalene sulfonamide group, which increases aromatic stacking interactions but may reduce solubility.
Steric Considerations: The methyl propanoate ester in the target compound provides moderate steric bulk, balancing solubility and membrane permeability. Ethyl or benzyl esters (e.g., hypothetical analogs) may alter pharmacokinetics due to increased hydrophobicity.
Biological Activity: While direct biological data for the target compound are unavailable, structurally similar sulfonamides (e.g., 48c) demonstrate selective inhibition of enzymes like carbonic anhydrase or proteases. The bromine substituent in the target compound may confer unique selectivity profiles compared to non-halogenated analogs .
Research Findings and Limitations
- Synthetic Feasibility : The synthesis of the target compound likely follows standard sulfonamide coupling protocols, as seen in the preparation of 48c (59% yield over two steps using sulfonyl chlorides) . However, the bromine and fluorine substituents may necessitate optimized reaction conditions to avoid dehalogenation.
- Data Gaps: No experimental data (e.g., IC50, solubility, toxicity) are available for the target compound in the provided evidence. Comparisons rely on extrapolation from structurally related molecules.
Q & A
Q. What synthetic strategies are recommended for preparing Methyl 3-((2-bromo-4-fluorophenyl)sulfonamido)propanoate?
The synthesis typically involves a multi-step approach:
- Sulfonamide Formation : React 2-bromo-4-fluorobenzenesulfonyl chloride with 3-aminopropanoic acid methyl ester in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.
- Esterification : If starting from the carboxylic acid, esterify using methanol and an acid catalyst (e.g., sulfuric acid) under reflux.
- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the product. Monitor reaction progress via TLC.
Reference methodologies for analogous sulfonamide esters suggest optimizing stoichiometry and reaction time to suppress side reactions like over-sulfonation .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR Spectroscopy : H and C NMR to verify the sulfonamide NH proton (~10–12 ppm) and aromatic protons (6.5–8.5 ppm). F NMR can confirm the fluorophenyl group.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]) and isotopic patterns for bromine.
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm) and ester C=O (~1720 cm).
Cross-referencing with databases like PubChem (using InChI keys) ensures structural accuracy .
Q. How are key physical properties (e.g., solubility, stability) determined experimentally?
- Solubility : Test in DMSO, methanol, and aqueous buffers (pH 1–10) via saturation shake-flask methods.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Hygroscopicity : Expose the compound to controlled humidity (e.g., 40–80% RH) and monitor mass changes.
Analogous esters show moderate solubility in polar aprotic solvents and sensitivity to prolonged light exposure .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., p-TsOH vs. ZnCl) for esterification efficiency.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for sulfonamide coupling. DMF often enhances reactivity but may require post-reaction dialysis.
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and byproducts.
Studies on similar sulfonamides highlight the importance of anhydrous conditions and inert atmospheres to prevent hydrolysis .
Q. What crystallographic methods are used to resolve structural ambiguities?
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/water). Use software like ORTEP-3 for structure refinement and thermal ellipsoid visualization.
- Powder XRD : Confirm polymorphism or amorphous content in bulk samples.
Crystallographic data for related fluorophenyl derivatives reveal planar sulfonamide groups and ester torsional angles critical for reactivity .
Q. How do substituents (bromo, fluoro) influence biological activity and chemical reactivity?
- Electron-Withdrawing Effects : The 2-bromo-4-fluoro substituents enhance sulfonamide acidity, improving hydrogen-bonding with biological targets (e.g., enzymes).
- Steric Effects : The bromine at the ortho position may hinder rotational freedom, affecting binding pocket interactions.
Comparative studies on trifluoromethylphenyl analogs demonstrate that electron-withdrawing groups increase metabolic stability but reduce aqueous solubility .
Q. How should researchers address contradictory biological activity data in literature?
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects.
- Off-Target Screening : Use proteome-wide profiling (e.g., affinity chromatography/MS) to detect non-specific interactions.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies.
Studies on indole derivatives emphasize the need for standardized assay protocols (e.g., ATP levels for cytotoxicity) .
Q. What strategies mitigate degradation during long-term storage?
- Lyophilization : Freeze-dry the compound under vacuum to prevent hydrolysis.
- Additive Screening : Include antioxidants (e.g., BHT) in DMSO stock solutions.
- Stability-Indicating HPLC : Monitor degradation products (e.g., free sulfonic acid) using C18 columns and UV detection at 254 nm.
Analogous propanoate esters degrade via ester hydrolysis under acidic/basic conditions, requiring neutral pH buffers for storage .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
